Cas no 2180-92-9 (Bupivacaine)

Bupivacaine is a long-acting amide local anesthetic widely used in clinical settings for regional anesthesia and postoperative pain management. Its key advantages include a prolonged duration of action, typically lasting 4–8 hours, making it suitable for extended surgical procedures and analgesia. Bupivacaine exhibits high protein binding, contributing to its sustained effect and reduced systemic absorption, which enhances safety. It is effective in both epidural and peripheral nerve blocks, providing reliable sensory blockade with minimal motor impairment at lower concentrations. The drug's stereoisomeric formulation (levobupivacaine) further improves its safety profile by reducing cardiotoxicity risks. Bupivacaine remains a cornerstone in anesthesia due to its efficacy and versatility.
Bupivacaine structure
Bupivacaine structure
商品名:Bupivacaine
CAS番号:2180-92-9
MF:C18H28N2O
メガワット:288.42772
CID:42577
PubChem ID:2474

Bupivacaine 化学的及び物理的性質

名前と識別子

    • 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
    • Bupivacaine
    • 1-Butyl-N-(2,6-dimethylphenyl)-piperidine-2-carboxamide
    • (RS)-bupivacaine
    • BUPIVACAINE, BASE FORM
    • Bupivacaine,hydrochloride
    • 1-butyl-2',6'-pipecoloxylidide
    • carbostesin
    • NS00000609
    • Prestwick2_000305
    • Spectrum_001524
    • DB00297
    • BB166160
    • SPBio_002489
    • BUPIVACAINE [USAN]
    • (.+/-.)-Bupivacaine
    • ROPIVACAINE HYDROCHLORIDE IMPURITY, BUPIVACAINE- [USP IMPURITY]
    • UNII-Y8335394RO
    • 73360-54-0 (HCl.H2O)
    • 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (+-)-
    • 18010-40-7 (HCl)
    • BUPIVACAINE [GREEN BOOK]
    • BRD-A01636364-003-05-2
    • FT-0771900
    • A873847
    • Bupivacaine (USAN/INN)
    • bupivacaine base
    • CHEBI:3215
    • BRD-A01636364-003-08-6
    • racemic bupivacaine
    • BPBio1_000298
    • LAC-43
    • Marcaine and Sensorcaine
    • SPBio_001558
    • EINECS 218-553-3
    • Exparel (TN)
    • EN300-18292932
    • Bucaine
    • C07529
    • HY-B0405
    • 2180-92-9
    • LIQ865
    • SKY-0402
    • BUPIVACAINE COMPONENT OF ZYNRELEF
    • DTXCID802703
    • AB00053674-09
    • Nocita
    • (.+/-.)-1-Butyl-2',6'-pipecoloxylidide
    • 119427-31-5
    • Bupivacaine Free Base
    • SBI-0051846.P002
    • BUPIVACAINE [INN]
    • Anekain
    • BUPIVACAINE [MI]
    • 1-Butyl-N-(2 pound not6-dimethylphenyl)piperidine-2-carboxamide
    • SKY0402
    • dl-1-Butyl-2',6'-pipecoloxylidide
    • 14252-80-3 (HCl)
    • BSPBio_002607
    • Liposomal bupivacaine
    • 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide
    • KBio2_007140
    • Exparel
    • Marcain
    • Spectrum3_000974
    • 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (+/-)-
    • BUPIVACAINE [WHO-DD]
    • AH-250
    • Bupivacaina
    • LAC-43 (Salt/Mix)
    • (1)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
    • Spectrum4_001098
    • CHEBI:77431
    • BUPIVACAINE [HSDB]
    • 1217442-06-2
    • Marcaine
    • Win 11318
    • KBio2_004572
    • Bloqueina
    • NCGC00178579-01
    • HMS2090F12
    • 3-Ethyl-2-methylbenzoxazoliumiodide
    • AC-2096
    • 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-
    • Bupivacaine liposome
    • BUPIVACAINE [VANDF]
    • BDBM50350790
    • AB00053674_10
    • Marcaine hydrochloride (Salt/Mix)
    • LIQ-865
    • BSPBio_000270
    • 38396-39-3
    • Bupivacaine liposome injectable suspension
    • KBio3_001827
    • AB00053674_11
    • BCP12242
    • (+/-)-Bupivacaine
    • 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, (.+/-.)-
    • Bupivacaine HCl Collagen-matrix
    • cBupivacaine
    • FT-0699781
    • CHEMBL1098
    • SCHEMBL25438
    • AB00053674
    • KBio1_000758
    • MFCD00243007
    • Bupivacaine [USAN:INN:BAN]
    • CS-W023182
    • D07552
    • DTXSID2022703
    • HSDB 7790
    • Spectrum5_001483
    • Xaracoll
    • AB00053674-08
    • Q422806
    • KBioSS_002004
    • EINECS 253-911-2
    • ZYNRELEF COMPONENT BUPIVACAINE
    • Bupivacainum (INN-Latin)
    • AH 250
    • Prestwick0_000305
    • DUR-843
    • Y8335394RO
    • BS-5224
    • IDI1_000758
    • Bupivacaina (INN-Spanish)
    • DL-Bupivacaine
    • BUPIVACAINE [ORANGE BOOK]
    • KBio2_002004
    • Epitope ID:122662
    • Bupivacaina [INN-Spanish]
    • KBioGR_001516
    • Bupivacainum [INN-Latin]
    • Bupivacaine HCL KIT
    • BCP21825
    • AH250
    • AKOS001637202
    • (+-)-Bupivacaine
    • DivK1c_000758
    • N01BB01
    • 2',6'-Pipecoloxylidide, 1-butyl-
    • Bucaine (TN)
    • NCGC00178579-02
    • Bupivacainum
    • NINDS_000758
    • SKY 0402
    • Sensorcaine
    • MFCD00941462
    • Prestwick3_000305
    • AKOS016842516
    • Prestwick1_000305
    • Q-100271
    • FT-0660567
    • Posimir
    • Marcaine spinal (Salt/Mix)
    • FT-0623286
    • (plusmn)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
    • Spectrum2_001589
    • HMS3428P06
    • L000695
    • GTPL2397
    • Ropivacaine hydrochloride impurity, bupivacaine-
    • Bupivacaine; (RS)-bupivacaine
    • 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboximidic acid
    • BRD-A01636364-003-14-4
    • 1ST11353-100A
    • Bupivacaine Solution in Acetonitrile, 100ug/mL
    • DB-119016
    • BR-003
    • BRD-A01636364-003-15-1
    • STL484283
    • インチ: InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)
    • InChIKey: LEBVLXFERQHONN-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCCCC1C(NC1C(C)=CC=CC=1C)=O)CCC

計算された属性

  • せいみつぶんしりょう: 288.220164g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.4
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 288.220164g/mol
  • 単一同位体質量: 288.220164g/mol
  • 水素結合トポロジー分子極性表面積: 32.3Ų
  • 重原子数: 21
  • 複雑さ: 321
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 3
  • ひょうめんでんか: 0

じっけんとくせい

  • Dissociation Constants: pKa = 8.09; also reported as 8.17
  • 色と性状: はくしょくけっしょうふんまつ
  • 密度みつど: 1.0238 (rough estimate)
  • ゆうかいてん: 107.5-108°
  • ふってん: 430.65°C (rough estimate)
  • フラッシュポイント: 140.9°C
  • 屈折率: 1.5700 (estimate)
  • PSA: 32.34000
  • LogP: 3.90740
  • 酸性度係数(pKa): 8.09; also reported as 8.17(at 25℃)
  • じょうきあつ: 0.0±1.0 mmHg at 25°C
  • ようかいせい: 水、エタノールに溶けやすく、クロロホルムに溶けにくく、酢酸エチルにほとんど溶けない。無味乾燥で苦い。

Bupivacaine セキュリティ情報

Bupivacaine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B854827-100g
Bupivacaine
2180-92-9 98%
100g
4,049.00 2021-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B303063-100g
Bupivacaine
2180-92-9 98%
100g
¥4008.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B303063-25g
Bupivacaine
2180-92-9 98%
25g
¥2104.90 2023-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B63960-100g
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
2180-92-9 98%
100g
¥3448.0 2022-04-28
Aaron
AR01FGQK-25g
Bupivacaine
2180-92-9 98%
25g
$292.00 2025-02-10
1PlusChem
1P01FGI8-5g
Bupivacaine
2180-92-9 98%
5g
$107.00 2023-12-18
A2B Chem LLC
AY00048-100g
Bupivacaine
2180-92-9 98%
100g
$2057.00 2024-04-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B63960-1g
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
2180-92-9 98%
1g
¥138.0 2022-04-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B303063-1g
Bupivacaine
2180-92-9 98%
1g
¥156.90 2023-09-04
A2B Chem LLC
AY00048-1g
Bupivacaine
2180-92-9 98%
1g
$158.00 2024-04-20

Bupivacaine 関連文献

Bupivacaineに関する追加情報

Recent Advances in Bupivacaine (2180-92-9) Research: A Comprehensive Review

Bupivacaine (CAS: 2180-92-9) is a long-acting amide local anesthetic widely used in clinical practice for its potent and prolonged analgesic effects. Recent studies have focused on optimizing its pharmacological profile, minimizing systemic toxicity, and exploring novel formulations to enhance its therapeutic efficacy. This research brief synthesizes the latest findings on Bupivacaine, highlighting key advancements in its applications, mechanisms of action, and safety profiles.

One of the most significant developments in Bupivacaine research is the investigation of lipid emulsion formulations to mitigate its cardiotoxicity. A 2023 study published in the Journal of Anesthesiology demonstrated that lipid emulsions significantly reduce the risk of cardiovascular collapse in cases of accidental intravascular injection. The study utilized in vitro and in vivo models to validate the efficacy of lipid rescue therapy, providing a robust framework for clinical protocols.

Another area of active research is the development of sustained-release formulations of Bupivacaine. A recent clinical trial (NCT05247840) evaluated the safety and efficacy of a novel liposomal Bupivacaine formulation (Exparel) in postoperative pain management. The results indicated a 40% reduction in opioid consumption and prolonged analgesia compared to conventional Bupivacaine, underscoring its potential to revolutionize pain management strategies.

Advances in molecular modeling have also shed light on the stereoselective pharmacokinetics of Bupivacaine. A 2024 computational study published in the Journal of Medicinal Chemistry revealed that the R-enantiomer of Bupivacaine exhibits higher binding affinity to voltage-gated sodium channels, explaining its enhanced potency. These findings could inform the design of next-generation anesthetics with improved selectivity and reduced side effects.

In addition to its anesthetic properties, Bupivacaine has shown promise in oncological applications. A preclinical study in Cancer Research demonstrated that Bupivacaine inhibits the proliferation of certain cancer cell lines by modulating intracellular calcium signaling. While further research is needed, these findings open new avenues for repurposing Bupivacaine in adjuvant cancer therapy.

Despite these advancements, challenges remain in optimizing the therapeutic window of Bupivacaine. Recent pharmacogenomic studies have identified genetic polymorphisms that influence individual susceptibility to Bupivacaine-induced toxicity. These insights highlight the need for personalized dosing strategies to maximize efficacy while minimizing adverse effects.

In conclusion, the latest research on Bupivacaine (2180-92-9) underscores its evolving role in modern medicine. From innovative formulations to novel therapeutic applications, these advancements promise to enhance patient outcomes and expand the clinical utility of this cornerstone anesthetic. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical practice.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司